N,N,4-TRIMETHYL-2-(5-METHYLFURAN-2-AMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N,N,4-TRIMETHYL-2-(5-METHYLFURAN-2-AMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N,N,4-TRIMETHYL-2-(5-METHYLFURAN-2-AMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N,N,4-TRIMETHYL-2-(5-METHYLFURAN-2-AMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,4-TRIMETHYL-2-(5-METHYLFURAN-2-AMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
N,N,4-TRIMETHYL-2-(5-METHYLFURAN-2-AMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE can be compared with other thiazole derivatives and aromatic amides. Similar compounds include:
Thiazolecarboxamides: These compounds share the thiazole ring structure and may have similar chemical properties.
Furan derivatives: Compounds containing the furan ring can be compared based on their reactivity and applications.
Aromatic amides: These compounds have the amide functional group attached to an aromatic ring, similar to this compound
Properties
Molecular Formula |
C13H15N3O3S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
N,N,4-trimethyl-2-[(5-methylfuran-2-carbonyl)amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H15N3O3S/c1-7-5-6-9(19-7)11(17)15-13-14-8(2)10(20-13)12(18)16(3)4/h5-6H,1-4H3,(H,14,15,17) |
InChI Key |
UMAYKDKVZMIMIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C |
solubility |
40.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.